[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride
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Overview
Description
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride is a chemical compound with a unique structure that includes a thiophene ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives and coupling reactions.
Methanol Addition: The methanol group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol
- [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrobromide
- [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydroiodide
Uniqueness
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds.
Biological Activity
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride, with CAS number 1494004-17-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol is characterized by a pyrrolidine ring substituted with a thiophene group. The molecular formula is C9H13NOS, and it has a molecular weight of 185.27 g/mol. The compound exists as a hydrochloride salt, which can influence its solubility and bioavailability in biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Initial studies suggest that derivatives of pyrrolidine compounds can show significant anticancer activity. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Antimicrobial Activity : There is emerging evidence that certain thiophene-containing compounds exhibit antimicrobial effects against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study published in 2011 evaluated the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines, revealing that some compounds exhibited potent activity with IC50 values ranging from 0.001 to 1 μM. This suggests that derivatives of [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol may warrant further investigation for their potential as anticancer agents .
- Neuroprotection : Research focusing on the neuroprotective potential of thiophene derivatives has shown promising results in models of neurodegeneration. These studies highlight the ability of such compounds to mitigate neuronal apoptosis and promote cell survival under oxidative stress conditions .
Research Findings
Recent investigations into the biological activity of [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol have focused on its mechanism of action and therapeutic potential:
- Mechanism of Action : Studies suggest that this compound may interact with specific receptors or enzymes involved in cell signaling pathways, thereby influencing cellular responses related to growth and apoptosis .
- Therapeutic Potential : Given its diverse biological activities, [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol could be explored further for therapeutic applications in oncology and neurology.
Properties
Molecular Formula |
C9H14ClNOS |
---|---|
Molecular Weight |
219.73 g/mol |
IUPAC Name |
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c11-5-8-3-10-4-9(8)7-1-2-12-6-7;/h1-2,6,8-11H,3-5H2;1H/t8-,9-;/m0./s1 |
InChI Key |
UQLVKSZJIMTXGK-OZZZDHQUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CSC=C2)CO.Cl |
Canonical SMILES |
C1C(C(CN1)C2=CSC=C2)CO.Cl |
Origin of Product |
United States |
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